molecular formula C26H20ClN3O3S B2353809 (Z)-2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(4-methoxyphenyl)acetamide CAS No. 500270-16-6

(Z)-2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(4-methoxyphenyl)acetamide

Cat. No.: B2353809
CAS No.: 500270-16-6
M. Wt: 489.97
InChI Key: KXHNNCGBUBEXGJ-ROMGYVFFSA-N
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Description

(Z)-2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(4-methoxyphenyl)acetamide is a recognized and potent small-molecule inhibitor that selectively targets the Discoidin Domain Receptor 1 (DDR1) tyrosine kinase. DDR1 is a collagen-activated receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and migration, with significant implications in cancer progression and fibrotic diseases . This compound acts as a Type II inhibitor, binding to the inactive DFG-out conformation of the kinase, which confers high selectivity and potency. Its primary research value lies in its utility as a chemical probe to dissect the complex signaling pathways mediated by DDR1, particularly in the context of tumorigenesis and the tumor microenvironment. In vitro studies have demonstrated its efficacy in suppressing DDR1 autophosphorylation and downstream signaling, leading to inhibited cancer cell invasion and migration . Researchers employ this inhibitor to explore therapeutic strategies for DDR1-driven cancers, such as breast and lung cancer, and to investigate its role in modulating extracellular matrix remodeling and fibrosis. Its high selectivity profile makes it an indispensable tool for validating DDR1 as a therapeutic target and for advancing the understanding of collagen receptor biology in pathological states.

Properties

IUPAC Name

(2Z)-2-[5-[(4-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3S/c1-33-21-13-11-19(12-14-21)29-24(31)22(16-28)26-30(20-5-3-2-4-6-20)25(32)23(34-26)15-17-7-9-18(27)10-8-17/h2-14,23H,15H2,1H3,(H,29,31)/b26-22-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHNNCGBUBEXGJ-ROMGYVFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(4-methoxyphenyl)acetamide is a thiazolidinone derivative that has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This compound is part of a broader class of thiazolidine derivatives known for their pharmacological significance.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-cyano-3-mercapto-3-phenylaminoacrylamides with appropriate aldehydes or ketones to form thiazolidinone derivatives. Characterization methods such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various thiazolidinone derivatives against a range of bacterial and fungal strains. The compound has shown promising results:

Microbial Strain Activity
Bacteria
Escherichia coliModerate to high activity
Klebsiella pneumoniaeModerate activity
Acinetobacter baumanniiHigh activity
Pseudomonas aeruginosaModerate activity
Staphylococcus aureusHigh activity
Fungi
Candida albicansModerate activity
Cryptococcus neoformansHigh activity

The compound exhibited significant antimicrobial properties, particularly against Gram-positive bacteria and certain fungal strains .

Antifungal Activity

A notable study highlighted the antifungal potential of thiazolidinone derivatives, including the compound under discussion. The compound demonstrated effective fungicidal activity against several phytopathogenic fungi. For instance, it showed an EC50 value of 0.85 µg/mL against Alternaria solani, indicating strong antifungal potential .

Case Studies and Research Findings

  • Antimicrobial Screening : A series of synthesized 2-(4-oxo-thiazolidin-2-ylidene)-acetamides were evaluated for their antimicrobial activities against multiple strains, with several compounds showing high effectiveness against Staphylococcus aureus and Candida albicans .
  • Fungicidal Activity : In a comparative study, compounds similar to this compound were tested against eight strains of phytopathogenic fungi, establishing a strong correlation between structural modifications and enhanced antifungal activity .
  • Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes or interference with cellular processes in pathogens. For instance, some thiazolidinones have been shown to inhibit bacterial cell wall synthesis or disrupt fungal cell membranes .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Thiazolidinone Substituents Arylidene/Hydrazone Groups Additional Functional Groups Reference
Target Compound 5-(4-Chlorobenzyl), 3-phenyl 2-Cyanoacetamide 4-Methoxyphenyl (N-linked)
(2Z)-2-[5-(2-Chlorobenzyl)-3-(4-methylphenyl)-4-oxo-thiazolidin-2-ylidene]-2-cyano-N-(4-methylphenyl)acetamide 5-(2-Chlorobenzyl), 3-(4-methylphenyl) 2-Cyanoacetamide 4-Methylphenyl (N-linked)
2-{(3Z)-3-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxoindol-1-yl}-N-(4-methoxyphenyl)acetamide 3-(4-Fluorobenzyl), 2-thioxo Indole-fused thiazolidinone 4-Methoxyphenyl (N-linked)
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl]acetamide 3-Phenyl, 2-phenylimino Acetamide 4-Methoxyphenyl (N-linked)
2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-thiazolidin-5-yl}-N-phenylacetamide 3-[2-(4-Fluorophenyl)ethyl], 2-(4-chlorophenylimino) Acetamide Phenyl (N-linked)

Key Observations :

  • Chlorobenzyl Position : The target compound’s 4-chlorobenzyl group (vs. 2-chlorobenzyl in ) may enhance steric and electronic interactions with biological targets due to para-substitution’s resonance effects.
  • Cyano vs. Thioxo Groups: The cyano group in the target compound confers strong electron-withdrawing properties, whereas analogs with 2-thioxo substituents (e.g., ) exhibit distinct redox behavior.
  • N-Linked Aryl Groups: The 4-methoxyphenyl group in the target compound and may improve solubility compared to non-polar substituents like 4-methylphenyl in .

Comparison :

  • The target compound’s synthesis aligns with methods in , involving cyclocondensation of hydrazide intermediates with mercaptoacetic acid. In contrast, indole-fused analogs () require multi-step fusion of heterocycles.
  • ZnCl₂ catalysis in the target’s synthesis () contrasts with sodium acetate in , suggesting divergent acid-base requirements for cyclization.

Pharmacological Implications

  • Antimicrobial Activity : Compounds with 4-chlorobenzyl (target) and 4-fluorobenzyl () groups show enhanced activity against Gram-positive bacteria due to halogen-mediated membrane disruption .
  • Enzyme Inhibition: The cyano group in the target compound may inhibit kinases or proteases via covalent interactions, similar to cyanoacetamide derivatives in .
  • Solubility and Bioavailability: The 4-methoxyphenyl group (target and ) likely improves pharmacokinetic profiles compared to non-polar analogs like .

Preparation Methods

Core Thiazolidinone Formation

Step 1 : 3-Phenylthiazolidin-4-one synthesis

Reaction:  
Aniline (1.0 equiv) + Chloroacetyl chloride (1.2 equiv) → N-phenylchloroacetamide  
N-phenylchloroacetamide + Thiourea (1.5 equiv) → 3-phenylthiazolidin-4-one  

Conditions:

  • Ethanol reflux (12 h) under N₂ atmosphere
  • Fe₂O₃ nanoparticles (5 mol%) as cyclization catalyst
    Yield: 78-85% after recrystallization (EtOH/H₂O)

Step 2 : 5-(4-Chlorobenzyl) Functionalization

Reaction:  
3-phenylthiazolidin-4-one + 4-chlorobenzaldehyde → 5-(4-chlorobenzylidene)-3-phenylthiazolidin-4-one  

Optimized Conditions:

  • Acetic acid solvent with methylamine catalyst (33% aq.)
  • Ultrasonication at 40°C for 90 min
  • Fe₂O₃ nanoparticles (3 mol%) for improved regioselectivity
    Yield: 89-93% (HPLC purity >98%)

Cyanoacetamide Coupling

Step 3 : Knoevenagel Condensation

Reaction:  
5-(4-chlorobenzylidene)-3-phenylthiazolidin-4-one + 2-cyano-N-(4-methoxyphenyl)acetamide → Target compound  

Critical Parameters:

  • Morpholine base (2.5 equiv) in methanol
  • Microwave irradiation (300W, 110°C, 15 min)
  • Z/E selectivity controlled by solvent polarity (EtOH >95% Z-isomer)

Table 1 : Comparative Reaction Conditions

Parameter Conventional Method Optimized Protocol
Time (h) 48 0.25
Yield (%) 58-67 89-93
Z/E Ratio 3:1 19:1
Catalyst None Fe₂O₃ NPs (3 mol%)

Structural Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction of intermediate 5-(4-chlorobenzylidene)-3-phenylthiazolidin-4-one confirms:

  • Orthorhombic crystal system (space group P2₁2₁2₁)
  • Dihedral angle between thiazolidinone and benzylidene rings: 87.3°
  • Intermolecular H-bonding network stabilizing Z-configuration

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, NH)
  • δ 7.89 (d, J=8.8 Hz, 2H, Ar-H)
  • δ 6.92 (d, J=8.8 Hz, 2H, OCH₃-Ar)
  • δ 5.37 (s, 1H, CHCN)

IR (KBr) :

  • 1742 cm⁻¹ (C=O thiazolidinone)
  • 2215 cm⁻¹ (C≡N)
  • 1668 cm⁻¹ (amide I)

Mechanistic Considerations

Fe₂O₃ Nanoparticle Catalysis

The spherical Fe₂O₃ nanoparticles (15-20 nm diameter) enhance reaction kinetics through:

  • Increased surface area for reactant adsorption
  • Lewis acid activation of carbonyl groups
  • Stabilization of transition states in cyclocondensation steps

Z-Selectivity Origins

Computational modeling (DFT/B3LYP) reveals:

  • 9.3 kcal/mol stabilization of Z-isomer vs E-configuration
  • Intramolecular H-bond between thiazolidinone NH and cyano oxygen
  • Conformational locking by 4-methoxyphenyl group

Process Optimization Strategies

Green Chemistry Approaches

  • Ultrasonication : Reduces reaction time by 78% vs thermal methods
  • Solvent Recycling : MeOH/H₂O biphasic system enables 5× reuse
  • Catalyst Recovery : Magnetic Fe₂O₃ NPs retrieved with 92% efficiency

Troubleshooting Guide

Issue Solution Reference
Low Z-selectivity Increase solvent polarity
Polymerization Add hydroquinone (0.1 wt%)
Slow crystallization Seeding with pure Z-isomer

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves a multi-step approach:
  • Step 1 : Condensation of a thiosemicarbazide derivative (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid in the presence of sodium acetate and an appropriate oxo-compound (e.g., 4-methoxybenzaldehyde) under reflux in a DMF/acetic acid solvent system .
  • Step 2 : Cyclization to form the thiazolidinone core. Reaction monitoring via TLC (hexane:ethyl acetate, 9:1) ensures intermediate purity .
  • Optimization : Adjusting stoichiometric ratios (e.g., 1:1.5 molar ratio of core intermediate to chloroacetylated product) and using potassium carbonate as a base in DMF improves yields .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the thiazolidinone ring, C≡N at ~2200 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8 ppm, cyano carbon at δ 115-120 ppm) .
  • LCMS : Validates molecular weight (e.g., [M+H⁺] peak matching theoretical mass) and purity .

Q. How can researchers assess initial biological activity (e.g., antimicrobial or anticancer potential)?

  • Methodological Answer :
  • In vitro assays : Use standardized protocols like broth microdilution (MIC for antimicrobial activity) or MTT assays (IC₅₀ for cytotoxicity against cancer cell lines) .
  • Controls : Compare with reference compounds (e.g., doxorubicin for anticancer activity) and validate purity via HPLC (>95%) to exclude false positives .

Advanced Research Questions

Q. How can contradictory data in biological activity (e.g., varying potency across studies) be resolved?

  • Methodological Answer :
  • Orthogonal assays : Confirm antimicrobial activity with zone-of-inhibition assays alongside MIC values to rule out solvent interference .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) to isolate key pharmacophores .
  • Solubility adjustments : Address low aqueous solubility using DMSO co-solvents (<1% v/v) or nanoformulation to improve bioavailability .

Q. What computational strategies predict target binding modes and selectivity?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., bacterial dihydrofolate reductase or human kinases) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify critical residues (e.g., hydrogen bonds with the thiazolidinone carbonyl) .
  • ADMET prediction : SwissADME evaluates drug-likeness (e.g., logP <5, TPSA >80 Ų) to prioritize analogs .

Q. How can regioselectivity challenges during substitution reactions be addressed?

  • Methodological Answer :
  • Directing groups : Introduce electron-withdrawing substituents (e.g., nitro groups) to guide nucleophilic attack on the thiazolidinone ring .
  • Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to functionalize the phenyl group selectively .
  • Kinetic studies : Monitor reaction progress via in-situ IR to optimize time/temperature for minimal byproducts .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show negligible effects?

  • Methodological Answer :
  • Cell line variability : Test across multiple lines (e.g., HeLa vs. MCF-7) to identify tissue-specific sensitivity .
  • Apoptosis assays : Confirm mechanism via flow cytometry (Annexin V/PI staining) to distinguish true cytotoxicity from assay artifacts .
  • Metabolic stability : Incubate with liver microsomes to check if rapid degradation reduces observed activity .

Tables for Key Data

Synthetic Step Optimal Conditions Yield Reference
Thiazolidinone cyclizationDMF/AcOH (1:2), reflux, 2 h65-75%
ChloroacetylationK₂CO₃, DMF, rt, 12 h80-85%
Final condensationTriethylamine, CH₂Cl₂, 0°C→rt70%
Biological Activity Assay Type Key Findings Reference
AntimicrobialBroth microdilution (MIC)MIC = 8 µg/mL against S. aureus
AnticancerMTT (HeLa cells)IC₅₀ = 12.5 µM
Enzyme inhibitionKinase assay (EGFR)85% inhibition at 10 µM

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